7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”, also known as PPO, is a heterocyclic compound. It has a molecular formula of C12H7N3O3 and a molecular weight of 241.206 .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimido[4,5-d][1,3]oxazine ring attached to a phenyl group .
Mecanismo De Acción
Target of Action
The primary targets of 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione are mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) . These enzymes play a crucial role in the citric acid cycle, a central component of cellular metabolism .
Mode of Action
This compound acts as a covalent inhibitor that selectively inhibits mutant IDH1 and IDH2 . The compound binds to these enzymes and prevents them from catalyzing the conversion of isocitrate to α-ketoglutarate .
Biochemical Pathways
The inhibition of mutant IDH1 and IDH2 affects the citric acid cycle . This disruption leads to a neomorphic conversion of α-ketoglutarate (αKG) to 2-hydroxyglutarate (2HG) . As a result, cancer cells harboring these mutant forms of IDH1 or IDH2 produce substantially higher concentrations of 2HG .
Result of Action
The primary result of the action of this compound is the inhibition of mutant IDH1 and IDH2 . This inhibition disrupts the citric acid cycle and leads to an increase in the production of 2HG in cancer cells . The elevated levels of 2HG could potentially interfere with various cellular processes, contributing to the pathogenesis of cancer .
Propiedades
IUPAC Name |
7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-11-8-6-13-9(7-4-2-1-3-5-7)14-10(8)15-12(17)18-11/h1-6H,(H,13,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMSPJVWAYRSFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=N2)NC(=O)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.